![molecular formula C32H25NO4 B14298291 1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] CAS No. 112123-06-5](/img/structure/B14298291.png)
1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a carbazole core with two methoxyphenylprop-2-en-1-one groups attached at the 3 and 6 positions, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-methoxybenzaldehyde.
Condensation Reaction: The 9H-carbazole undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3,6-diformyl-9H-carbazole.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. This step results in the formation of the final product, 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one].
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.
Mécanisme D'action
The mechanism of action of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] depends on its specific application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(9-Ethyl-9H-carbazole-3,6-diyl)bis[4-(1-piperidinyl)-1-butanone]
- 9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-
- 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl
Uniqueness
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is unique due to its specific structural features, which confer distinct electronic and photonic properties. Its methoxyphenyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112123-06-5 |
|---|---|
Formule moléculaire |
C32H25NO4 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-[6-[3-(4-methoxyphenyl)prop-2-enoyl]-9H-carbazol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H25NO4/c1-36-25-11-3-21(4-12-25)7-17-31(34)23-9-15-29-27(19-23)28-20-24(10-16-30(28)33-29)32(35)18-8-22-5-13-26(37-2)14-6-22/h3-20,33H,1-2H3 |
Clé InChI |
VWHAITGLRFYJLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C(=O)C=CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


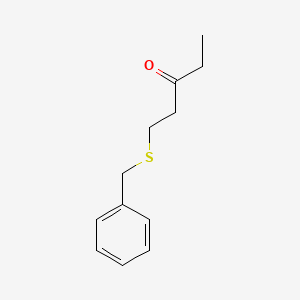
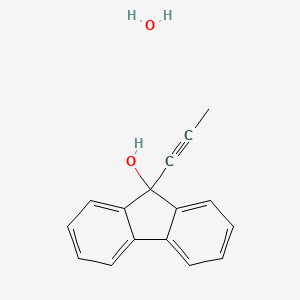
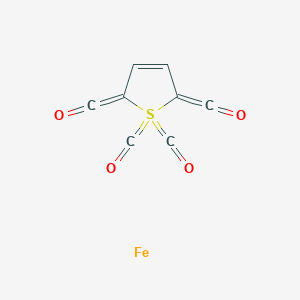


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
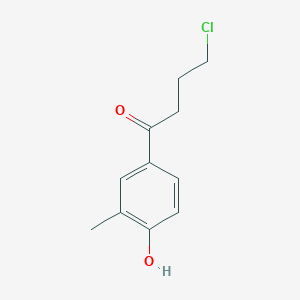
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
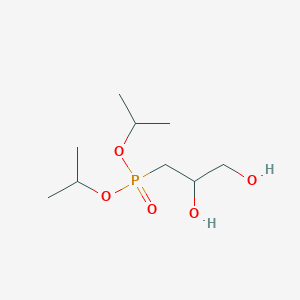
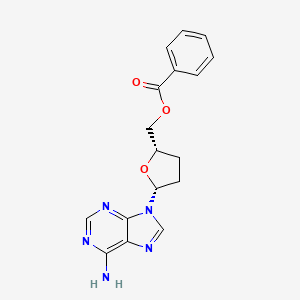
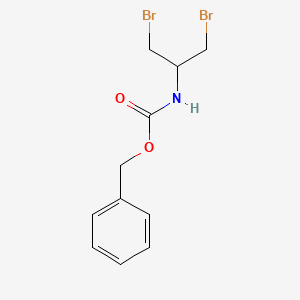
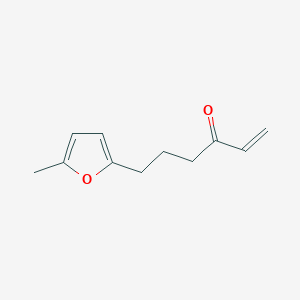
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

